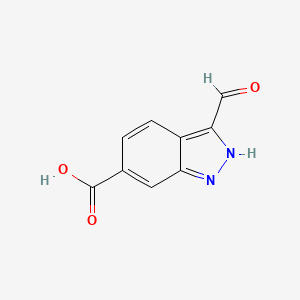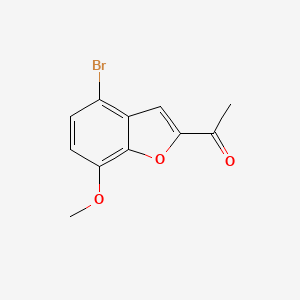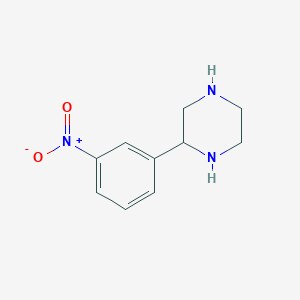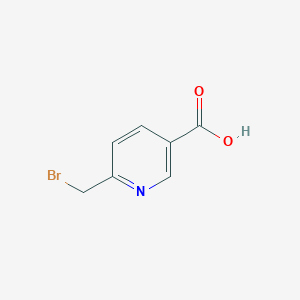
3-Formyl-1H-indazole-6-carboxylic acid
Vue d'ensemble
Description
3-Formyl-1H-indazole-6-carboxylic acid is a compound that belongs to the class of indazole derivatives. Indazoles are heterocyclic compounds that contain a benzene ring fused to a pyrazole ring. The formyl group at the 3-position and the carboxylic acid group at the 6-position indicate that this compound has potential reactive sites for further chemical modifications, which can be useful in the synthesis of various pharmaceuticals and materials.
Synthesis Analysis
The synthesis of indazole derivatives can be complex, involving multiple steps and various starting materials. For instance, the synthesis of 3-formylindole-7-carboxylic acid, a related compound, starts from 3-methyl-2-nitrobenzoic acid and involves esterification, condensation, reduction, and a Vilsmeier-Haack reaction, resulting in an overall yield of 53% . Although the exact synthesis of 3-Formyl-1H-indazole-6-carboxylic acid is not detailed in the provided papers, similar synthetic strategies may be employed, considering the structural similarities between the compounds.
Molecular Structure Analysis
The molecular structure of indazole derivatives is characterized by the presence of a fused benzene and pyrazole ring. The formyl and carboxylic acid functional groups are likely to influence the electronic distribution and reactivity of the molecule. Single-crystal X-ray diffraction analysis is a common technique used to determine the precise molecular structure of such compounds, as seen in the study of related triazole derivatives .
Chemical Reactions Analysis
Indazole derivatives can undergo a variety of chemical reactions due to their reactive functional groups. For example, the intramolecular cyclization of N1-formyl-1H-azolyl-1-carboxamidrazones can lead to the formation of azolyl-substituted 1H-1,2,4-triazoles . Similarly, alkylation and nitration reactions have been reported for triazole derivatives, indicating the potential for diverse chemical transformations . The formyl group in 3-Formyl-1H-indazole-6-carboxylic acid could also participate in reactions such as the Vilsmeier-Haack formylation or condensation with amines.
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-Formyl-1H-indazole-6-carboxylic acid would be influenced by its functional groups and molecular structure. The presence of the formyl group could increase the compound's reactivity, while the carboxylic acid group could contribute to its acidity and solubility in polar solvents. The exact properties would need to be determined experimentally, but they can be inferred from studies on similar compounds, such as the oriented synthesis of 1-methyl-4-phenyl-1H-1,2,3-triazole-5-carboxylic acid, which discusses the solubility and reactivity of the triazole ring .
Applications De Recherche Scientifique
-
Synthesis of Indole Derivatives
- Application : Indole derivatives are significant in natural products and drugs . They play a main role in cell biology and have attracted increasing attention for the treatment of cancer cells, microbes, and different types of disorders in the human body .
- Method of Application : The synthesis of indole derivatives involves various chemical reactions, including cyclization, substitution, and addition reactions . The specific procedures and technical details would depend on the particular derivative being synthesized.
- Results or Outcomes : The outcomes are new indole derivatives with potential biological activity. These compounds could be further tested for their efficacy in treating various diseases .
-
Synthesis of Indazole Derivatives
- Application : This compound can be used in the synthesis of indazole derivatives, which are significant in natural products and drugs . These derivatives play a crucial role in cell biology and have attracted increasing attention for the treatment of cancer cells, microbes, and various types of disorders in the human body .
- Method of Application : The synthesis of indazole derivatives involves various chemical reactions, including cyclization, substitution, and addition reactions . The specific procedures and technical details would depend on the particular derivative being synthesized.
- Results or Outcomes : The outcomes are new indazole derivatives with potential biological activity. These compounds could be further tested for their efficacy in treating various diseases .
-
- Application : This compound can be used in combustion studies . The enthalpy of formation for indazoles, including 3-Formyl-1H-indazole-6-carboxylic acid, is a critical parameter in these studies .
- Method of Application : The compound is combusted in the presence of auxiliary materials such as Vaseline and benzoic acid . The heat released during the combustion process is measured to determine the enthalpy of formation .
- Results or Outcomes : The outcomes of these studies include the determination of the enthalpy of formation for the compound, which is a critical parameter in thermodynamic calculations .
-
Synthesis of Bioactive Compounds
- Application : Indazole derivatives, including those derived from 3-Formyl-1H-indazole-6-carboxylic acid, are increasingly being used in the development of bioactive compounds . These compounds are particularly useful in the design of tyrosine kinase and threonine kinase inhibitors .
- Method of Application : The synthesis of these bioactive compounds involves various chemical reactions, including cyclization, substitution, and addition reactions . The specific procedures and technical details would depend on the particular derivative being synthesized.
- Results or Outcomes : The outcomes are new bioactive compounds with potential therapeutic applications. These compounds could be further tested for their efficacy in treating various diseases .
Safety And Hazards
Propriétés
IUPAC Name |
3-formyl-2H-indazole-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-4-8-6-2-1-5(9(13)14)3-7(6)10-11-8/h1-4H,(H,10,11)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSRKNZOHAZLZKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2C=C1C(=O)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60619278 | |
| Record name | 3-Formyl-2H-indazole-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60619278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Formyl-1H-indazole-6-carboxylic acid | |
CAS RN |
319474-35-6 | |
| Record name | 3-Formyl-1H-indazole-6-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=319474-35-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Formyl-2H-indazole-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60619278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-formyl-1H-indazole-6-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine](/img/structure/B1342969.png)

![[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methanol](/img/structure/B1342974.png)

![5-Bromo-1,3-dihydro-benzo[c]isothiazole 2,2-dioxide](/img/structure/B1342981.png)




![2-[4-(2,2,2-Trifluoroethoxy)phenoxy]ethan-1-amine](/img/structure/B1343008.png)



